molecular formula C5H9N3O3 B13794186 Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)-

Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)-

Cat. No.: B13794186
M. Wt: 159.14 g/mol
InChI Key: LHGIZPQIVKOLPV-UHFFFAOYSA-N
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Description

Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- is a chemical compound with the molecular formula C5H9N3O3. It is known for its unique structure, which includes an isoxazolidinyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- typically involves the reaction of acetamide with an appropriate isoxazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(3-oxo-4-isoxazolidinyl)-
  • Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]-

Uniqueness

Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- is unique due to its specific isoxazolidinyl ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

2-amino-N-(3-oxo-1,2-oxazolidin-4-yl)acetamide

InChI

InChI=1S/C5H9N3O3/c6-1-4(9)7-3-2-11-8-5(3)10/h3H,1-2,6H2,(H,7,9)(H,8,10)

InChI Key

LHGIZPQIVKOLPV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NO1)NC(=O)CN

Origin of Product

United States

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